molecular formula C14H30ClO2P B073874 Tributyl(carboxymethyl)phosphanium chloride CAS No. 1519-43-3

Tributyl(carboxymethyl)phosphanium chloride

Cat. No. B073874
CAS RN: 1519-43-3
M. Wt: 296.81 g/mol
InChI Key: BAMIMZOBAMEDBE-UHFFFAOYSA-N
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Patent
US04131633

Procedure details

Tri-n-butyl phosphine (4.04 g, 0.02 mole) was added dropwise to a rapidly stirred solution of monochloroacetic acid (1.85 g, 0.02 mole) and 3.2 ml of methanol. The addition of the phosphine was at a rate such that the reaction temperature did not exceed about 30° C. The methanol solvent was subsequently evaporated under reduced pressure leaving a colorless viscous liquid whose infrared spectrum and elemental analysis corresponded to a compound of the formula
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([P:5]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[Cl:14][CH2:15][C:16]([OH:18])=[O:17].P>CO>[Cl-:14].[CH2:10]([P+:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:15][C:16]([OH:18])=[O:17])[CH2:11][CH2:12][CH3:13] |f:4.5|

Inputs

Step One
Name
Quantity
4.04 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
1.85 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
3.2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed about 30° C
CUSTOM
Type
CUSTOM
Details
The methanol solvent was subsequently evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a colorless viscous liquid whose infrared spectrum and elemental analysis

Outcomes

Product
Name
Type
Smiles
[Cl-].C(CCC)[P+](CC(=O)O)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.